(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine
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Description
(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C5H7BrN2O and its molecular weight is 191.028. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
A New Consecutive Three-Component Oxazole Synthesis : E. Merkul and T. Müller (2006) developed a novel synthesis method for creating oxazole derivatives starting from propargyl amine and acid chlorides. This method, based on an amidation-coupling-cycloisomerization (ACCI) sequence, could potentially apply to synthesizing compounds like "(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine," highlighting its relevance in creating complex molecules with oxazole rings (Merkul & Müller, 2006).
Haloamidation of Olefins
General Process for the Haloamidation of Olefins : Y. Yeung, Xuri Gao, and E. Corey (2006) described a methodology for adding a bromine atom and an amide nitrogen to olefins. This process is significant for synthesizing vicinal bromoamides, N-acyl aziridines, and oxazolines from which a wide range of amines and amino alcohols can be prepared, suggesting potential pathways to synthesize or modify compounds like "this compound" (Yeung, Gao, & Corey, 2006).
Applications in Corrosion Inhibition
Triazole Schiff Bases as Corrosion Inhibitors : Research by Turuvekere K. Chaitra, K. Mohana, and H. C. Tandon (2015) on triazole Schiff bases demonstrates the use of bromo-functionalized compounds in corrosion inhibition, a crucial application in materials science. Although the specific compound is not mentioned, the study highlights the importance of bromo-substituted compounds in developing corrosion inhibitors (Chaitra, Mohana, & Tandon, 2015).
Synthesis of Amines and Amino Alcohols
Copper-mediated N-alkynylation of Carbamates, Ureas, and Sulfonamides : J. R. Dunetz and R. Danheiser (2003) discussed a general amination strategy that includes the N-alkynylation of carbamates, sulfonamides, and oxazolidinones to form a variety of substituted ynamides. This methodology could be relevant for synthesizing or modifying amines and amino alcohols related to "this compound" (Dunetz & Danheiser, 2003).
Properties
IUPAC Name |
(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKRLMLVJBZKET-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NO1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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